molecular formula C7H13ClN2 B6201675 4-tert-butyl-1H-pyrazole hydrochloride CAS No. 2694745-42-9

4-tert-butyl-1H-pyrazole hydrochloride

Cat. No. B6201675
CAS RN: 2694745-42-9
M. Wt: 160.6
InChI Key:
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Description

4-tert-Butyl-1H-pyrazole hydrochloride (4-TBPH) is a compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and has a melting point of 139 °C. 4-TBPH is a key intermediate for the synthesis of other compounds, and it can also be used as an inhibitor of certain enzymes. In

Scientific Research Applications

4-tert-butyl-1H-pyrazole hydrochloride is widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. 4-tert-butyl-1H-pyrazole hydrochloride is also used as an inhibitor of certain proteases, such as caspase-3 and caspase-7, which are involved in apoptosis. Additionally, 4-tert-butyl-1H-pyrazole hydrochloride can be used as a substrate for the enzyme nitric oxide synthase, which is involved in the production of nitric oxide.

Mechanism of Action

The mechanism of action of 4-tert-butyl-1H-pyrazole hydrochloride is not fully understood. However, it is believed that 4-tert-butyl-1H-pyrazole hydrochloride binds to the active site of the enzyme and blocks the binding of the substrate, thus inhibiting the enzyme's activity. Additionally, 4-tert-butyl-1H-pyrazole hydrochloride may interact with other molecules in the enzyme's active site, altering the enzyme's conformation and further inhibiting its activity.
Biochemical and Physiological Effects
4-tert-butyl-1H-pyrazole hydrochloride has been shown to have anti-inflammatory and anti-apoptotic effects in vitro and in vivo. In vitro studies have shown that 4-tert-butyl-1H-pyrazole hydrochloride can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 4-tert-butyl-1H-pyrazole hydrochloride can reduce inflammation in animal models of arthritis and other inflammatory diseases. Additionally, 4-tert-butyl-1H-pyrazole hydrochloride has been shown to reduce apoptosis in cell cultures and animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-tert-butyl-1H-pyrazole hydrochloride in laboratory experiments is its high degree of specificity. 4-tert-butyl-1H-pyrazole hydrochloride has been shown to be a potent inhibitor of certain enzymes, and it has been used to study the effects of these enzymes in various biological systems. Additionally, 4-tert-butyl-1H-pyrazole hydrochloride is relatively easy to synthesize and is relatively stable in aqueous solutions.
However, there are some limitations to using 4-tert-butyl-1H-pyrazole hydrochloride in laboratory experiments. 4-tert-butyl-1H-pyrazole hydrochloride is not very soluble in water, and it can be difficult to obtain a homogeneous solution. Additionally, 4-tert-butyl-1H-pyrazole hydrochloride is relatively expensive, and it is not always available commercially.

Future Directions

There are several potential future directions for research involving 4-tert-butyl-1H-pyrazole hydrochloride. One potential direction is to further study the mechanism of action of 4-tert-butyl-1H-pyrazole hydrochloride and its effects on different biological systems. Additionally, 4-tert-butyl-1H-pyrazole hydrochloride could be used to study the effects of other enzymes, such as kinases and phosphatases, in various biological systems. Furthermore, 4-tert-butyl-1H-pyrazole hydrochloride could be used as a tool to study the effects of different drugs and other compounds on the activity of enzymes. Finally, 4-tert-butyl-1H-pyrazole hydrochloride could be used to study the effects of environmental factors, such as temperature and pH, on the activity of enzymes.

Synthesis Methods

The synthesis of 4-tert-butyl-1H-pyrazole hydrochloride can be achieved by reacting 4-tert-butyl-1H-pyrazole with hydrochloric acid. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly higher, with stirring and the addition of a catalytic amount of a base such as sodium hydroxide. The reaction usually takes several hours to complete and yields a white solid product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-tert-butyl-1H-pyrazole hydrochloride can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-tert-butyl-3,5-dimethyl-1H-pyrazole", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Step 1: 4-tert-butyl-3,5-dimethyl-1H-pyrazole is reacted with hydrochloric acid in methanol to form 4-tert-butyl-3,5-dimethyl-1H-pyrazole hydrochloride.", "Step 2: The resulting 4-tert-butyl-3,5-dimethyl-1H-pyrazole hydrochloride is then treated with sodium hydroxide in water to form 4-tert-butyl-3,5-dimethyl-1H-pyrazole.", "Step 3: 4-tert-butyl-3,5-dimethyl-1H-pyrazole is then reacted with ethyl acetate and diethyl ether in the presence of sodium sulfate to form 4-tert-butyl-1H-pyrazole.", "Step 4: Finally, 4-tert-butyl-1H-pyrazole is reacted with hydrochloric acid in methanol to form 4-tert-butyl-1H-pyrazole hydrochloride." ] }

CAS RN

2694745-42-9

Molecular Formula

C7H13ClN2

Molecular Weight

160.6

Purity

95

Origin of Product

United States

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